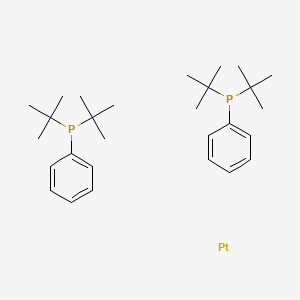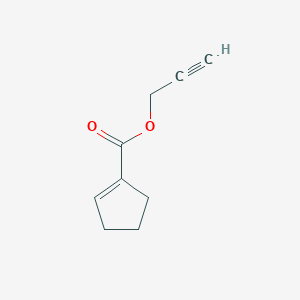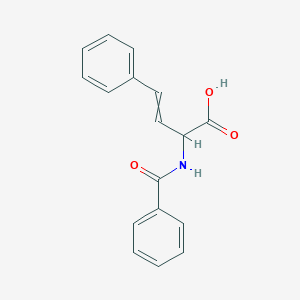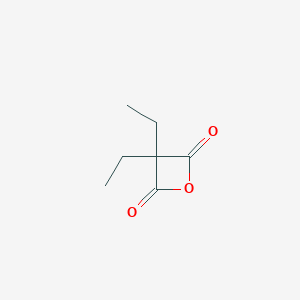
2,4-Oxetanedione, 3,3-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Oxetanedione, 3,3-diethyl- is an organic compound belonging to the class of oxetanes. Oxetanes are four-membered cyclic ethers with one oxygen atom and three carbon atoms in the ring. The compound 2,4-Oxetanedione, 3,3-diethyl- is characterized by the presence of two carbonyl groups at the 2 and 4 positions and two ethyl groups at the 3 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxetanedione, 3,3-diethyl- can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a diethyl malonate derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Oxetanedione, 3,3-diethyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2,4-Oxetanedione, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives.
科学的研究の応用
2,4-Oxetanedione, 3,3-diethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,4-Oxetanedione, 3,3-diethyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes and pathways.
類似化合物との比較
Similar Compounds
2,4-Oxetanedione, 3,3-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
2,4-Oxetanedione, 3,3-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.
2,4-Oxetanedione, 3,3-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
2,4-Oxetanedione, 3,3-diethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The specific arrangement of substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from its analogs.
特性
CAS番号 |
57613-20-4 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
3,3-diethyloxetane-2,4-dione |
InChI |
InChI=1S/C7H10O3/c1-3-7(4-2)5(8)10-6(7)9/h3-4H2,1-2H3 |
InChIキー |
WYIKBJKJLYHXGE-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)OC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


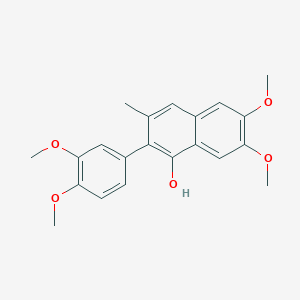
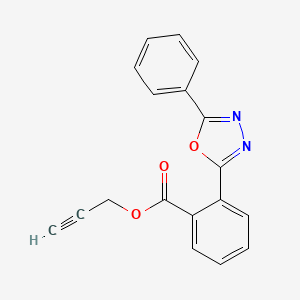
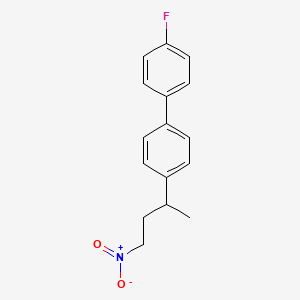
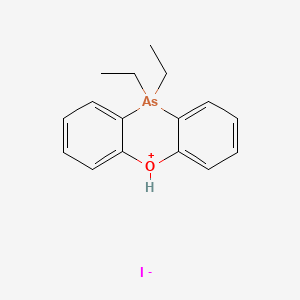

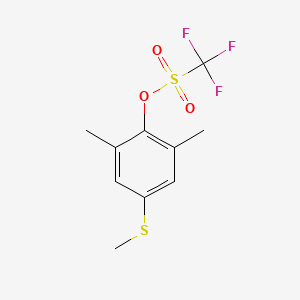
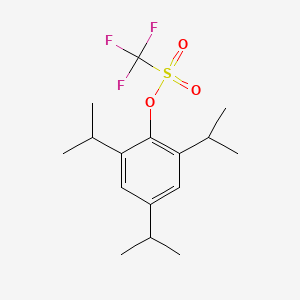
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)

